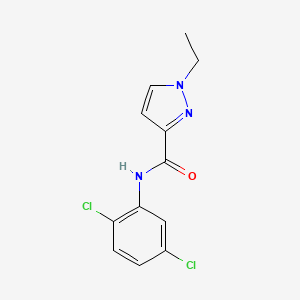
N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to yield the final product. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions
N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .
科学研究应用
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease-related processes .
相似化合物的比较
Similar Compounds
- N-(2,5-dichlorophenyl)succinamic acid
- N-(2,5-dichlorophenyl)pivalamide
- 1-(2,5-dichlorophenyl)biguanide hydrochloride
Uniqueness
N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development .
属性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-2-17-6-5-10(16-17)12(18)15-11-7-8(13)3-4-9(11)14/h3-7H,2H2,1H3,(H,15,18) |
InChI 键 |
JFHGEZKEAMGUNV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946600.png)
![(2E)-N-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10946601.png)
![(2E)-3-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10946605.png)
![[4-(4-chlorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10946614.png)
![6-Methyl-2-[5-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B10946625.png)
![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B10946644.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10946649.png)
![2-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B10946651.png)
![ethyl (2E)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10946653.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10946655.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10946660.png)
![4-hydroxy-6-methyl-3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-pyran-2-one](/img/structure/B10946662.png)
![3-[(acetyloxy)methyl]-7-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946675.png)
![N'-[(1Z)-1-(2,5-dimethoxyphenyl)ethylidene]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10946679.png)
